![molecular formula C18H13FN4OS B2829179 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-13-5](/img/structure/B2829179.png)
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazo[2,1-b]thiazole family and has been found to exhibit promising biological activity.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic and Analytical Techniques : A study on the synthesis of a related compound, "6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-a]Pyridine-2-Carboxamide," detailed its synthesis through various chemical reactions, including ring closure and Suzuki reactions. The compound's structure was confirmed using spectroscopic methods (FT-IR, NMR, MS), and X-ray diffraction, with its molecular structure further validated through density functional theory (DFT). This research emphasizes the importance of accurate synthesis and structural validation in developing new compounds with potential therapeutic applications (Qin et al., 2019).
Anticancer Activity
- Anticancer Properties : Research on a series of imidazo[2,1-b]thiazole derivatives, structurally similar to the queried compound, demonstrated significant cytotoxic activity against colon cancer and melanoma cell lines. This study suggests the potential for developing new anticancer agents based on modifications of the imidazo[2,1-b]thiazole scaffold, highlighting the importance of structural optimization for enhanced bioactivity (Abdel‐Maksoud, Ammar, & Oh, 2019).
Antitubercular Activity
- Targeting Tuberculosis : An investigation into the antitubercular activity of imidazo[2,1-b]thiazole-5-carboxamides revealed compounds with nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis strains. These findings underscore the potential of imidazo[2,1-b]thiazole derivatives as a new class of antituberculosis agents, offering a novel approach to combating this infectious disease (Moraski et al., 2016).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The wide range of applications in medicinal chemistry of imidazo[1,2-a]pyridines suggests that they may interact with multiple biochemical pathways .
Result of Action
A series of 6-(4-fluorophenyl)-5- (2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives have been described to have in vitro antiproliferative activities .
properties
IUPAC Name |
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-13-6-4-12(5-7-13)15-10-23-16(11-25-18(23)22-15)17(24)21-9-14-3-1-2-8-20-14/h1-8,10-11H,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDJXZZJHPJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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